(r)-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride
Description
(R)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral indene derivative featuring two methoxy groups at positions 4 and 5 of the aromatic ring and a secondary amine at position 1. The (R)-enantiomer is stabilized as a hydrochloride salt to enhance solubility and stability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNRJPIDGDEFED-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@@H](CC2)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-73-6 | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-4,5-dimethoxy-, hydrochloride, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168902-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Reduction and Amination: The reduction of the indene ring followed by amination introduces the amine group at the 1-position.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further hydrogenate the indene ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated indenamines.
Substitution: Various substituted indenamines depending on the reagents used.
Scientific Research Applications
Chemistry
(R)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a crucial building block in synthetic organic chemistry. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Palladium catalyst | Hydrogenated indenamines |
| Substitution | Sodium hydride | Substituted indenamines |
Biology
Research has indicated that this compound may interact with biological systems, particularly in enzyme inhibition and receptor binding studies. Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neuropharmacology.
Medicine
The compound is being explored for its therapeutic properties, including:
- Anti-inflammatory effects: Potentially beneficial in treating conditions characterized by inflammation.
- Neuroprotective effects: Investigated for possible applications in neurodegenerative diseases.
Case studies have shown promising results in animal models where this compound exhibited reduced markers of inflammation and improved cognitive function.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow it to be employed in synthesizing specialty chemicals that require specific functional groups.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cultures exposed to neurotoxic agents. The results indicated a significant reduction in cell death and oxidative stress markers compared to control groups.
Case Study 2: Anti-inflammatory Properties
In another research published in Pharmacology Reports, this compound was tested for its anti-inflammatory properties in a rat model of arthritis. The compound demonstrated a marked decrease in paw swelling and inflammatory cytokines.
Mechanism of Action
The mechanism of action of ®-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and receptor antagonism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methoxy vs. Halogen vs. Alkyl Groups
Key Compounds :
Analysis :
- Electronic Effects : Methoxy groups (OCH₃) are electron-donating, increasing electron density on the aromatic ring, which can enhance π-π interactions in receptor binding. In contrast, chloro (Cl) and fluoro (F) substituents are electron-withdrawing, altering reactivity and electronic distribution .
- Spectroscopic Differentiation : Methoxy carbons in ¹³C-NMR appear at δ ~55–56 ppm (e.g., δ 55.81 in related indene derivatives) , while halogenated analogs lack such signals.
Enantiomeric Comparisons
The (R)-enantiomer of 4,5-dimethoxy-inden-1-amine is distinct from its (S)-counterpart in chiral recognition and pharmacological activity. For simpler analogs like 2,3-dihydro-1H-inden-1-amine HCl, enantiomers (R and S) are commercially available (e.g., ¥18,300/g for (R)-enantiomer) . Enantiomeric purity is critical in drug development, as seen in the synthesis of indacaterol intermediates, where stereochemistry dictates efficacy .
Commercial Availability and Pricing
- (R)-4,5-Dimethoxy Analog : Priced at €1,542.00/25 mg, reflecting synthesis complexity and niche demand .
- Methoxy and Halogen Derivatives : Lower-cost alternatives (e.g., (R)-4-methoxy analog at ~$200–$500/g) vs. 4-chloro analog at competitive rates .
- Bulk Suppliers: American Elements and Enamine Ltd. offer halogenated and alkylated inden-amines in bulk, highlighting industrial scalability for non-methoxy derivatives .
Biological Activity
(R)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound belonging to the indenamine family, characterized by its unique structure featuring two methoxy groups and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆ClNO₂, with a molecular weight of approximately 229.70 g/mol. The presence of methoxy groups at the 4 and 5 positions on the indene ring enhances its solubility and potential reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptors or enzymes, influencing key biochemical pathways. However, detailed mechanisms remain to be elucidated through further research.
Biological Activities
The compound has been investigated for several biological activities:
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antioxidant Activity : The methoxy substituents may contribute to antioxidant effects, which are critical in combating oxidative stress.
- Cholinesterase Inhibition : Studies have shown that similar compounds exhibit cholinesterase inhibitory activity, which could be relevant in treating neurodegenerative diseases.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | Two methoxy groups; different position on indene | Potentially different biological activity |
| 2,3-Dihydro-1H-indene | Lacks methoxy groups; simpler structure | Basic indene structure without substitutions |
| (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine | Chiral counterpart; different stereochemistry | May exhibit different pharmacological properties |
Neuroprotective Effects
A study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced cell death and improved neuronal viability compared to control groups.
Antioxidant Activity
In vitro assays demonstrated that the compound exhibited substantial antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels. This suggests a protective role against oxidative damage in cellular systems.
Cholinesterase Inhibition
Research on related compounds has shown promising cholinesterase inhibitory activity. While specific data on this compound is limited, its structural similarities to known inhibitors warrant further investigation into its potential therapeutic applications in Alzheimer's disease.
Q & A
Q. How does the substitution pattern (4,5-dimethoxy vs. halogenated analogs) influence biological activity?
- Data Analysis : Compare IC values or binding affinities across analogs (see Table 1). Methoxy groups enhance lipid solubility and membrane permeability, while halogens (e.g., Br, Cl) increase electrophilicity for target interactions. For example, 5-bromo analogs show 10-fold higher antimicrobial activity (MIC = 50 µg/mL) than methoxy derivatives . Table 1 : Comparative Bioactivity of Indenamine Derivatives
| Compound | Substitution | IC (µM) | Target |
|---|---|---|---|
| (R)-4,5-Dimethoxy derivative | OCH | 120 | Serotonin receptor |
| 5-Bromo analog | Br | 12 | Bacterial enzyme |
| 4-Fluoro analog | F | 85 | Kinase |
Q. How can conflicting data on neuropharmacological effects (e.g., anxiolytic vs. locomotor inhibition) be resolved?
- Experimental Design :
- Dose-response studies : Test 0.1–100 mg/kg in rodent models to identify biphasic effects.
- Receptor profiling : Use radioligand binding assays (e.g., H-5-HT for serotonin receptors) to quantify subtype selectivity (K values).
- Behavioral controls : Include positive controls (e.g., diazepam for anxiety) and account for strain-specific variability .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability (RMSD <2 Å over 100 ns).
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives .
Q. How can reaction scalability be improved without compromising enantiomeric excess?
- Process Chemistry : Transition from batch to continuous flow synthesis. For example, microreactors with immobilized catalysts (e.g., Ru-BINAP) achieve >90% ee at 90°C with residence times <10 minutes. Monitor in-line via FTIR for real-time adjustment .
Data Contradiction Analysis
Q. Why do antimicrobial studies report variable MIC values for structurally similar compounds?
- Root Cause : Strain-specific resistance (e.g., Gram-negative vs. Gram-positive), solvent effects (DMSO vs. saline), or assay conditions (static vs. dynamic growth). Standardize protocols using CLSI guidelines and include quality controls (e.g., ciprofloxacin as reference) .
Q. What explains discrepancies in crystallographic data vs. computational conformational predictions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
